N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety bearing a 2,4-dimethoxyphenyl group. The compound’s structural complexity arises from its hybrid pharmacophores: the 1,2,4-triazole ring is a known scaffold for antimicrobial and anticancer activities , while the sulfanylacetamide group enhances solubility and modulates receptor interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-16-6-8-17(9-7-16)22-25-26-23(28(22)27-12-4-5-13-27)32-15-21(29)24-19-11-10-18(30-2)14-20(19)31-3/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMJPYDIYVBKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This chemical formula indicates a complex organic molecule with various functional groups that contribute to its biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The presence of the triazole ring is known to enhance anticancer activity by targeting specific cellular pathways.
- EGFR Inhibition : Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways that regulate cell division and survival.
- JNK Pathway Modulation : Some derivatives have demonstrated the ability to modulate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis.
Cytotoxicity Assays
A series of in vitro studies have assessed the cytotoxic effects of N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 0.07 | |
| DLD-1 (Colorectal) | 0.06 | |
| SUIT-2 (Pancreatic) | 0.05 | |
| K562 (Leukemia) | 0.08 | |
| HepG2 (Liver Cancer) | 0.09 |
Study 1: Anticancer Activity
In a recent study published in Molecules, researchers evaluated the anticancer properties of various triazole derivatives, including N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The study demonstrated significant growth inhibition in multiple cancer cell lines with IC50 values comparable to established chemotherapeutics such as erlotinib .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by this compound. It was found that treatment with N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide led to increased apoptosis in HeLa cells via activation of caspase pathways and modulation of Bcl-2 family proteins .
Discussion
The biological activity of N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide highlights its potential as an anticancer agent. Its ability to inhibit key signaling pathways involved in tumor growth and survival positions it as a candidate for further development in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. The triazole moiety is known for its ability to interact with various biological targets involved in cancer progression. Studies have demonstrated that modifications within the triazole ring can enhance cytotoxicity against different cancer cell lines, suggesting a promising avenue for drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing its efficacy include:
| Structural Feature | Effect on Activity |
|---|---|
| 2,4-Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Pyrrol Moiety | Potentially increases interaction with target proteins |
| Sulfanyl Group | May facilitate enzyme inhibition |
Pharmacological Applications
Enzyme Inhibition
The sulfanyl group in the compound has been linked to inhibitory effects on specific enzymes. In particular, studies have suggested that compounds with similar structures can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds indicate that they may possess broad-spectrum efficacy against various pathogens. The presence of the dimethoxyphenyl group could enhance the compound's interaction with microbial membranes, leading to increased antibacterial effects .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
- Cytotoxicity Screening : A library of triazole derivatives was screened against multicellular spheroids representing tumor growth models. Results indicated that specific modifications to the triazole ring significantly enhanced anticancer activity .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong potential for further optimization to improve therapeutic efficacy .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing halogens (e.g., 2,4-difluorophenyl in ). This difference may alter π-π stacking interactions and metabolic stability .
- Bioactivity Correlations : Compounds with pyridinyl substituents (e.g., ) show activity in kinase inhibition or olfactory modulation, while bromophenyl analogs exhibit antiviral properties. The target compound’s bioactivity remains speculative but may align with antimicrobial trends observed in triazole derivatives .
Challenges :
- The 1H-pyrrol-1-yl group may require Paal-Knorr condensation for introduction, as seen in pyrolin derivatives .
- Methoxy groups on the acetamide phenyl ring could complicate crystallization, necessitating advanced refinement protocols (e.g., SHELXL ).
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, inferences are drawn from analogs:
- Antimicrobial Activity : Triazole derivatives with sulfanylacetamide groups (e.g., FP1-12 ) exhibit antiproliferative effects via kinase inhibition. The 2,4-dimethoxyphenyl group may enhance membrane permeability, akin to chlorophenyl analogs .
- Antiviral Potential: Compounds like N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide show anti-HIV-1 activity , suggesting the target compound’s pyrrole group could target viral proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
